molecular formula C8H11NOS2 B14370070 O-Ethyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate CAS No. 90279-70-2

O-Ethyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate

Cat. No.: B14370070
CAS No.: 90279-70-2
M. Wt: 201.3 g/mol
InChI Key: MNMPFGUBNKZLGY-UHFFFAOYSA-N
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Description

O-Ethyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate is an organic compound with a complex structure that includes cyano, ethylsulfanyl, and enethioate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate typically involves the reaction of ethyl cyanoacetate with ethyl mercaptan in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the ethylsulfanyl group is introduced to the cyanoacetate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

O-Ethyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O-Ethyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-Ethyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ethylsulfanyl group can undergo oxidation or substitution. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    O-Benzyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate: Similar structure but with a benzyl group instead of an ethyl group.

    Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Contains a furan ring instead of an ethylsulfanyl group.

Uniqueness

O-Ethyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both cyano and ethylsulfanyl groups allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

90279-70-2

Molecular Formula

C8H11NOS2

Molecular Weight

201.3 g/mol

IUPAC Name

O-ethyl 2-cyano-3-ethylsulfanylprop-2-enethioate

InChI

InChI=1S/C8H11NOS2/c1-3-10-8(11)7(5-9)6-12-4-2/h6H,3-4H2,1-2H3

InChI Key

MNMPFGUBNKZLGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)C(=CSCC)C#N

Origin of Product

United States

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